molecular formula C26H28N2O8 B607509 Fmoc-PEG2-NHS ester CAS No. 1807534-85-5

Fmoc-PEG2-NHS ester

Cat. No. B607509
M. Wt: 496.52
InChI Key: MLMVUZTWJNGUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-PEG2-NHS ester is a PEG derivative that contains an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases the solubility of the resulting compound in aqueous media .


Synthesis Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG2-NHS ester is C26H28N2O8 . It has a molecular weight of 496.5 g/mol . The structure of Fmoc-PEG2-NHS ester contains 67 bonds in total, including 39 non-H bonds, 16 multiple bonds, 14 rotatable bonds, 4 double bonds, and 12 aromatic bonds .


Chemical Reactions Analysis

The NHS ester in Fmoc-PEG2-NHS ester can react with amines, and the protected amines can be regenerated under weakly acidic conditions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Fmoc-PEG2-NHS ester has a molecular weight of 496.5 g/mol and a molecular formula of C26H28N2O8 . The hydrophilic PEG spacer in the compound increases its solubility in aqueous media .

Scientific Research Applications

Fabrication of Biopolymer Arrays

Fmoc-PEG2-NHS ester is used in reversible protection of amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces. This process is pivotal in controlling the reactivity and wettability of surfaces, which is beneficial for fabricating DNA arrays. The modification of surfaces with Fmoc-PEG2-NHS ester alters their hydrophobicity and aids in spatial control during the fabrication process (Frutos, Brockman, & Corn, 2000).

Development of Prodrugs and Nanocarriers

Fmoc-PEG2-NHS ester plays a crucial role in the development of prodrugs and nanocarriers for drug delivery. For example, its application in reversible pegylation enhances the hypotensive effect of atrial natriuretic peptide, demonstrating potential in antihypertensive drug development (Nesher et al., 2008). Additionally, it is used in creating a nanocarrier for paclitaxel, providing high loading capacity, stability, and low systemic toxicity (Zhang et al., 2014).

Analysis and Quantitative Studies

The compound is integral in quantitative analysis, as shown in studies for the analysis of amino acids in conifer tissues using high-performance liquid chromatography (Näsholm, Sandberg, & Ericsson, 1987). It is also used in estimating binding constants between antibiotics and peptides (Azad et al., 2004).

Enhancing Drug Delivery and Anticancer Activity

Fmoc-PEG2-NHS ester is utilized in the targeted delivery of anticancer agents. Its incorporation into drug carriers enhances drug loading capacity and formulation stability, showing improved antitumor activity (Zhang et al., 2014). It also facilitates the development of immunostimulatory nanocarriers that improve cancer immunochemotherapy (Chen et al., 2016).

Enzyme-Initiated Self-Assembly

Fmoc-PEG2-NHS ester is instrumental in enzyme-initiated self-assembly of hydrogels. Its application allows the control of gelation time and mechanical properties, which is valuable for three-dimensional cell culture and other applications (Thornton et al., 2009).

Peptide Synthesis and Hydrogel Formation

The compound is used in the fast synthesis of peptide fragments and in the development of hybrid hydrogels for wound healing, demonstrating its versatility in bioengineering and medicinal chemistry (Meldal & Svendsen, 1995), (Zhang et al., 2019).

Surface Modification for Protein-DNA Interaction Studies

It is utilized in the modification of gold surfaces for the study of protein-DNA interactions, aiding in the creation of DNA arrays and facilitating surface plasmon resonance imaging studies (Brockman, Frutos, & Corn, 1999).

Development of Biomaterials

Fmoc-PEG2-NHS ester contributes to the development of self-assembling materials for biomedical applications, as seen in studies on self-assembling peptides and hydrogelators (Eckes et al., 2014).

Peptide Nucleic Acid Synthesis

It is used in the synthesis of peptide nucleic acids, showcasing its utility in the development of novel biomolecular constructs (Wojciechowski & Hudson, 2008).

Enhancement of Hydrogel Properties

The compound plays a role in enhancing the properties of polyethylene glycol-based hydrogels, leading to improved cell interactions and bioactivity in regenerative medicine (Browning et al., 2013).

Improvement of Drug Delivery Efficacy

Fmoc-PEG2-NHS ester is significant in improving the efficacy of drug delivery systems, as demonstrated in structure-activity relationship studies using PEGylated Fmoc-amino acid conjugates (Zhang, Huang, Kwon, & Li, 2015).

Synthesis of Large Peptide Thioesters

It enables the synthesis of large peptide thioesters, facilitating the total synthesis of functional peptide conjugates (Boll et al., 2014).

Safety And Hazards

Fmoc-PEG2-NHS ester is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, such as a NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles, should be used when handling this compound .

Future Directions

Fmoc-PEG2-NHS ester is a versatile compound with potential applications in various fields. Its ability to increase the solubility of compounds in aqueous media and its reactivity with primary amines make it a valuable tool in drug delivery, bioconjugation, and other areas of research .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMVUZTWJNGUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

488085-18-3
Record name Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488085-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID101102662
Record name Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG2-NHS ester

CAS RN

488085-18-3
Record name Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101102662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-PEG2-NHS ester
Reactant of Route 2
Reactant of Route 2
Fmoc-PEG2-NHS ester
Reactant of Route 3
Reactant of Route 3
Fmoc-PEG2-NHS ester
Reactant of Route 4
Reactant of Route 4
Fmoc-PEG2-NHS ester
Reactant of Route 5
Reactant of Route 5
Fmoc-PEG2-NHS ester
Reactant of Route 6
Reactant of Route 6
Fmoc-PEG2-NHS ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.